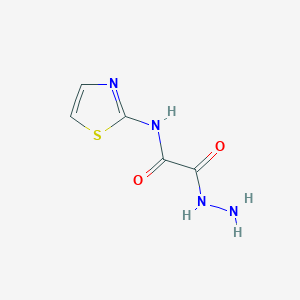![molecular formula C19H11ClF3N3S B2399226 N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline CAS No. 338404-63-0](/img/structure/B2399226.png)
N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline” is a chemical compound with the molecular formula C19H11ClF3N3S. It has a molecular weight of 405.82 . This compound is also known by other names such as Benzenamine, N-[[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl]methylene]-4-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an imidazole ring, a thiazole ring, a chlorophenyl group, and a trifluoromethyl group . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a solid physical form . Unfortunately, the search results do not provide additional information on its properties such as melting point, boiling point, or density.Scientific Research Applications
Crystallographic Studies
Imidazo[2,1-b][1,3]thiazole compounds exhibit interesting crystallographic characteristics due to their planar structures and potential for hydrogen bonding. For example, Akkurt et al. (2010) reported on the crystal structure of a related compound, highlighting the dihedral angles between thiazole and imidazole rings and the formation of intermolecular hydrogen bonds that generate a chain in the crystal structure. This information is valuable for understanding the compound's solid-state behavior and potential for forming crystalline materials with desired properties (Akkurt et al., 2010).
Synthetic Chemistry Applications
The imidazo[2,1-b][1,3]thiazole scaffold serves as a versatile intermediate in the synthesis of a wide range of compounds with potential biological activity. Güzeldemirci et al. (2013) synthesized a series of new compounds from 6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide and evaluated their antimicrobial properties, demonstrating the scaffold's utility in developing novel antimicrobial agents (Güzeldemirci et al., 2013).
Antimicrobial Activity
Compounds derived from the imidazo[2,1-b][1,3]thiazole structure have shown promising antimicrobial activity. A study conducted by Ulusoy Güzeldemirci and Küçükbasmacı (2010) synthesized a series of triazoles and thiadiazoles bearing the imidazo[2,1-b]thiazole moiety and evaluated their antimicrobial activities, including against Mycobacterium tuberculosis. This research highlights the potential of these compounds in the development of new antimicrobial agents, particularly in the fight against tuberculosis (Ulusoy Güzeldemirci & Küçükbasmacı, 2010).
Antitumor Activity
Another significant area of application is in the development of antitumor agents. A study by Andreani et al. (2005) reported the synthesis of a new series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones and their evaluation as potential antitumor agents, with some derivatives showing the ability to block colon adenocarcinoma cells in mitosis, indicating their potential use in cancer treatment (Andreani et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
properties
IUPAC Name |
1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3S/c20-14-5-1-12(2-6-14)17-16(26-9-10-27-18(26)25-17)11-24-15-7-3-13(4-8-15)19(21,22)23/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMYNFNCDPOYJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NC4=CC=C(C=C4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)
![1-(2-chloro-6-fluorobenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2399147.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2399148.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2399151.png)
![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399156.png)
![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)
![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)